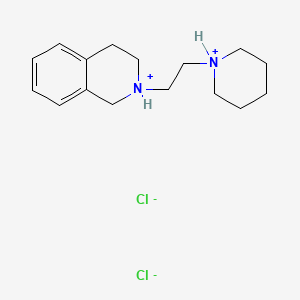
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Piperidinoethyl Group: The piperidinoethyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the piperidinoethyl group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group at the 2-position instead of the piperidinoethyl group.
1,2,3,4-Tetrahydro-2-methylisoquinoline: A methyl-substituted analog with different biological activities.
Uniqueness
1,2,3,4-Tetrahydro-2-(2-piperidinoethyl)isoquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
Numéro CAS |
101670-57-9 |
|---|---|
Formule moléculaire |
C16H26Cl2N2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-4-9-17(10-5-1)12-13-18-11-8-15-6-2-3-7-16(15)14-18;;/h2-3,6-7H,1,4-5,8-14H2;2*1H |
Clé InChI |
NJSZMAPVPARRCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CC[NH+]2CCC3=CC=CC=C3C2.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















